molecular formula C19H18N4O2 B2391979 1-([2,3'-Bipyridin]-5-ylmethyl)-3-(3-methoxyphenyl)urea CAS No. 2034449-79-9

1-([2,3'-Bipyridin]-5-ylmethyl)-3-(3-methoxyphenyl)urea

Cat. No.: B2391979
CAS No.: 2034449-79-9
M. Wt: 334.379
InChI Key: HHGPQMJAVJEKNR-UHFFFAOYSA-N
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Description

1-([2,3’-Bipyridin]-5-ylmethyl)-3-(3-methoxyphenyl)urea is a synthetic organic compound that features a bipyridine moiety and a methoxyphenyl group connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,3’-Bipyridin]-5-ylmethyl)-3-(3-methoxyphenyl)urea typically involves the following steps:

    Formation of the bipyridine moiety: This can be achieved through a coupling reaction between two pyridine derivatives.

    Introduction of the methoxyphenyl group: This step involves the reaction of the bipyridine intermediate with a methoxyphenyl isocyanate under controlled conditions.

    Formation of the urea linkage: The final step involves the reaction of the intermediate with a suitable urea derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-([2,3’-Bipyridin]-5-ylmethyl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bipyridine and methoxyphenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-([2,3’-Bipyridin]-5-ylmethyl)-3-(3-methoxyphenyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bipyridine moiety can coordinate with metal ions, influencing catalytic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-([2,2’-Bipyridin]-5-ylmethyl)-3-(3-methoxyphenyl)urea
  • 1-([2,3’-Bipyridin]-4-ylmethyl)-3-(3-methoxyphenyl)urea

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-[(6-pyridin-3-ylpyridin-3-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-25-17-6-2-5-16(10-17)23-19(24)22-12-14-7-8-18(21-11-14)15-4-3-9-20-13-15/h2-11,13H,12H2,1H3,(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGPQMJAVJEKNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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